4-chloro-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Description
“4-chloro-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C7H9ClN2O2 . It belongs to the family of pyrazoles, which are simple aromatic ring organic compounds characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For the specific synthesis of “this compound”, it involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base, followed by a reaction with formic ester in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis
Pyrazole compounds, including “this compound”, can undergo a variety of chemical reactions. These include [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclization of β,γ-unsaturated hydrazones .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 188.61, a density of 1.40±0.1 g/cm3 (Predicted), a melting point of 164 °C, a boiling point of 339.5±42.0 °C (Predicted), a flash point of 159.1°C, and a vapor pressure of 3.55E-05mmHg at 25°C .Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The future directions for “4-chloro-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid” and similar compounds could involve further exploration of their synthesis techniques, biological activity, and potential applications in various fields of science .
Properties
IUPAC Name |
4-chloro-2-ethyl-5-phenylpyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-15-11(12(16)17)9(13)10(14-15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFQYOZVWQEDCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C2=CC=CC=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501195998 | |
Record name | 1H-Pyrazole-5-carboxylic acid, 4-chloro-1-ethyl-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501195998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630763-37-9 | |
Record name | 1H-Pyrazole-5-carboxylic acid, 4-chloro-1-ethyl-3-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1630763-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-5-carboxylic acid, 4-chloro-1-ethyl-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501195998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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